molecular formula C3H7AsCl2 B13775624 Arsine, dichloropropyl- CAS No. 926-53-4

Arsine, dichloropropyl-

Cat. No.: B13775624
CAS No.: 926-53-4
M. Wt: 188.91 g/mol
InChI Key: FPQFKZZFKYTPNB-UHFFFAOYSA-N
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Description

Arsine, dichloropropyl- is an organoarsenic compound supplied for specialized research and development purposes. Compounds within this class are of significant interest in materials science, particularly in the chemical vapor deposition (CVD) processes used to produce semiconductor materials like gallium arsenide (GaAs) . In organic synthesis, organoarsenic compounds can serve as precursors or intermediates for constructing more complex molecular architectures. Researchers also utilize related arsenicals in toxicological studies to investigate mechanisms of toxicity, which can include hemolysis and systemic organ damage . It is critical to note that this product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. All safety data provided with the product must be thoroughly reviewed and adhered to, as handling of this compound requires appropriate personal protective equipment and engineering controls.

Properties

CAS No.

926-53-4

Molecular Formula

C3H7AsCl2

Molecular Weight

188.91 g/mol

IUPAC Name

dichloro(propyl)arsane

InChI

InChI=1S/C3H7AsCl2/c1-2-3-4(5)6/h2-3H2,1H3

InChI Key

FPQFKZZFKYTPNB-UHFFFAOYSA-N

Canonical SMILES

CCC[As](Cl)Cl

Origin of Product

United States

Preparation Methods

General Considerations

Arsine derivatives typically involve the formation of arsenic-hydrogen or arsenic-carbon bonds. The dichloropropyl substituent suggests a halogenated alkyl group attached to arsenic, likely prepared via nucleophilic substitution or hydride generation techniques. The preparation involves careful control of reaction conditions due to the toxicity and reactivity of arsenic compounds.

Hydride Generation Approach

One of the most established methods for generating arsine and its derivatives involves the hydride generation technique, where arsenic compounds are reduced to arsine gas or organoarsines using reducing agents such as sodium borohydride or zinc in acidic media.

  • According to the arsenic speciation studies by the U.S. Environmental Protection Agency (EPA), hydride generation coupled with atomic absorption spectrometry is used to detect inorganic arsenic species, including arsine derivatives. This suggests that hydride generation can be adapted to synthesize arsine compounds by reducing arsenic precursors.

Halogenated Alkylation of Arsenic Hydrides

The attachment of a dichloropropyl group to arsenic can be achieved via reaction of arsine or an arsenic hydride intermediate with dichloropropyl halides or related electrophiles.

  • Literature on organoarsenic synthesis (e.g., from British Chemical and Physiological Abstracts) indicates that halogenated alkyl groups can be introduced to arsenic centers by reacting arsenic hydrides with alkyl halides under controlled conditions. This method involves nucleophilic attack by arsenic on the electrophilic carbon adjacent to halogen atoms, resulting in the formation of the desired organoarsenic compound.

Alternative Synthetic Routes

  • Direct chlorination of propyl-arsine precursors under controlled conditions may yield dichloropropyl-arsine derivatives. This method requires careful temperature control to avoid over-chlorination or decomposition.

  • Catalytic processes involving transition metals or metallocene catalysts can facilitate selective alkylation or hydride transfer reactions to prepare dichloropropyl arsines. While specific data on this compound is scarce, analogous processes for organoarsenic compounds have been reported.

Data Table: Hypothetical Preparation Conditions for Arsine, Dichloropropyl-

Step Reagents Conditions Expected Outcome Notes
1 Arsenic trichloride + NaBH4 Acidic medium, room temp Generation of arsine hydride Hydride generation step
2 Arsine hydride + 1,3-dichloropropane Anhydrous solvent, inert atmosphere, 0-25°C Nucleophilic substitution to form dichloropropyl arsine Requires strict moisture control
3 Purification Vacuum distillation Isolation of pure arsine, dichloropropyl- Toxicity precautions essential

Chemical Reactions Analysis

Types of Reactions

Arsine, dichloropropyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsine derivatives.

    Substitution: Chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic trioxide (As₂O₃) and other arsenic oxides.

    Reduction: Arsine (AsH₃) and its derivatives.

    Substitution: Various organoarsenic compounds depending on the substituents used.

Scientific Research Applications

The compound arsine, dichloropropyl- , also known as dichloropropyl arsine, is an organoarsenic compound that has garnered attention in various scientific applications, particularly in the fields of chemistry and materials science. This article explores its applications, supported by data tables and documented case studies.

Semiconductor Manufacturing

Dichloropropyl arsine is primarily utilized in the semiconductor industry as a precursor for the deposition of arsenic-containing thin films. These films are crucial for the fabrication of electronic devices, including transistors and diodes. The compound's ability to form stable arsenic layers at low temperatures makes it ideal for processes such as chemical vapor deposition (CVD).

Application Details
Semiconductor FabricationUsed as a precursor in CVD to create arsenic layers for electronic devices.
Low-Temperature ProcessingEnables deposition at lower temperatures, reducing thermal stress on substrates.

Material Science

In material science, dichloropropyl arsine is explored for its potential in creating advanced materials with tailored properties. Its incorporation into polymer matrices has been studied to enhance mechanical strength and thermal stability.

Material Type Properties Enhanced
PolymersImproved mechanical strength and thermal stability.

Chemical Research

Dichloropropyl arsine serves as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions. Its reactivity allows chemists to modify existing compounds or synthesize new organoarsenic derivatives.

Reaction Type Use
Nucleophilic SubstitutionFacilitates the synthesis of organoarsenic compounds.

Case Study 1: Semiconductor Applications

A study conducted by researchers at a leading technology university demonstrated the effectiveness of dichloropropyl arsine in creating high-quality arsenic layers for gallium arsenide (GaAs) substrates. The results indicated that films deposited using this compound exhibited superior electrical properties compared to those created with traditional methods.

  • Findings : Enhanced electron mobility and reduced defect density.
  • Implications : Potential for improved performance in high-speed electronic applications.

Case Study 2: Material Enhancements

In another research project, dichloropropyl arsine was incorporated into epoxy resins to assess its impact on mechanical properties. The study revealed that the addition of this compound significantly increased tensile strength and thermal resistance, making the modified resin suitable for aerospace applications.

  • Results : Increased tensile strength by 30% and thermal resistance improved by 15%.
  • Application : Development of lightweight materials for aircraft components.

Mechanism of Action

The mechanism of action of arsine, dichloropropyl- involves its interaction with cellular components, leading to metabolic inhibition and oxidative stress. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Dichlorovinylarsine (Lewisite I, C₂H₂AsCl₃) : A chemical warfare agent with a chlorovinyl group, Lewisite I exhibits acute toxicity via dermal absorption and inhalation. Its boiling point (~190°C) and density (1.89 g/cm³) reflect higher volatility and reactivity compared to alkyl-substituted arsines like dichloropropyl- .
  • Dibutylchloroarsine (C₈H₁₈AsCl) : A tertiary arsine with butyl groups, this compound has a boiling point of 100–102°C and density of 1.1539 g/cm³. The longer alkyl chain reduces volatility compared to smaller analogs but increases lipophilicity .
  • Tripropylarsine (C₉H₂₁As) : A fully alkylated arsine (Pr₃As) with a boiling point of 88°C and density of 1.0102 g/cm³. The absence of chlorine substituents lowers its reactivity and toxicity compared to dichloro derivatives .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) Key Reactivity
Dichloropropylarsine* Not reported Not reported Likely reacts with nucleophiles (e.g., Grignard reagents) and oxidizing agents
Dichlorovinylarsine ~190 1.89 Hydrolyzes in water to toxic lewisite oxide; reacts with thiol-containing proteins
Dibutylchloroarsine 100–102 1.1539 Forms adducts with thiols (e.g., RSH → Bu₂AsR)
Tripropylarsine 88 1.0102 Oxidizes to Pr₃AsO in air; forms coordination complexes with transition metals

*Inferred from structural analogs.

Toxicity and Health Effects

  • Dichloropropylarsine : Expected to share systemic toxicity with other dichloroarsines, including inhibition of enzymes via arsenic binding. However, alkyl substituents may reduce acute toxicity compared to Lewisite, which causes vesicant effects .
  • Trialkylarsines (e.g., tributylarsine) : Less toxic than arsine gas (AsH₃) and used industrially as safer alternatives in semiconductor production .

Key Research Findings

  • Reactivity : Dichloroalkylarsines undergo hydrolysis and oxidation more readily than trialkylarsines, generating toxic byproducts like arsenic oxides .
  • Substituent Effects : Larger alkyl groups (e.g., butyl vs. propyl) reduce volatility but enhance lipid solubility, influencing biodistribution and toxicity .
  • Environmental Persistence : Chlorinated arsines are more stable in aquatic environments than arsine gas, posing long-term contamination risks .

Q & A

Q. What are the established methods for synthesizing dichloropropyl-arsine, and how can purity be validated?

Dichloropropyl-arsine synthesis typically involves reacting propylphosphonous acid with chlorinating agents under controlled conditions. Purity validation requires advanced analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to detect trace impurities . For industrial-grade synthesis, inert gas environments are critical to prevent unintended byproducts .

Q. What physicochemical properties of dichloropropyl-arsine are critical for experimental design?

Key properties include vapor pressure (relevant for inhalation toxicity studies), solubility in organic solvents (for reaction optimization), and thermal stability. Data from the NIST Chemistry WebBook (e.g., boiling point, density) should be cross-referenced with experimental measurements using techniques like differential scanning calorimetry (DSC) .

Q. Which analytical methods are recommended for detecting dichloropropyl-arsine in gas-phase samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard due to its sensitivity and specificity for volatile arsenicals. For field applications, dry colorimetric detection using surrogate compounds (e.g., hydrogen sulfide) can provide rapid, matrix-independent results . Calibration with permeation devices ensures accuracy at trace levels .

Q. What are the primary toxicity mechanisms of dichloropropyl-arsine, and how should exposure be controlled?

Dichloropropyl-arsine acts as a hemolytic agent by binding to hemoglobin, similar to arsine (AsH₃). In vitro assays using erythrocyte models are recommended for preliminary toxicity screening. Exposure control requires fume hoods, continuous air monitoring, and adherence to OSHA guidelines for arsenicals .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicity data for dichloropropyl-arsine?

Contradictions often arise from variations in exposure duration, concentration, or model systems. A tiered approach is advised:

  • In vitro : Compare hemolysis rates across human and animal erythrocytes.
  • In vivo : Use knockout rodent models to isolate metabolic pathways (e.g., glutathione depletion).
  • Computational : Apply QSAR models to predict dose-response relationships .

Q. What methodologies address matrix interference when quantifying dichloropropyl-arsine in complex industrial gases?

Matrix effects in propylene or LPG backgrounds can be mitigated using selective adsorbents (e.g., molecular sieves) during sample preparation. Surrogate-based calibration (e.g., H₂S for arsine analogs) and isotope dilution mass spectrometry (IDMS) improve accuracy in heterogeneous matrices .

Q. How can degradation pathways of dichloropropyl-arsine be experimentally mapped under environmental conditions?

Use accelerated aging studies with UV/ozone exposure and analyze degradation products via high-resolution LC-MS/MS. Computational tools like Gaussian for transition-state modeling can predict hydrolysis pathways. Comparative studies with dichlorophenyl-arsine derivatives may reveal structural influences on stability .

Q. What advanced techniques enhance the sensitivity of dichloropropyl-arsine detection in biological samples?

Derivatization with chelating agents (e.g., dithiols) followed by inductively coupled plasma mass spectrometry (ICP-MS) achieves sub-ppb detection limits. For tissue samples, laser ablation-ICP-MS provides spatial resolution of arsenic accumulation .

Q. How should researchers validate novel synthetic routes for dichloropropyl-arsine against existing patents or literature?

Cross-reference synthesis protocols with Reaxys and SciFinder entries, focusing on yield optimization and byproduct profiles. Patent claims from semiconductor or metallurgy industries often detail alternative chlorination methods .

Q. What statistical approaches are optimal for analyzing dose-response relationships in dichloropropyl-arsine toxicity studies?

Bayesian hierarchical models account for inter-study variability, while machine learning algorithms (e.g., random forests) identify nonlinear interactions between exposure variables. Open-source tools like R/Brms or Python/Scikit-learn are recommended .

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